molecular formula C20H21ClN2O3 B5220199 Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride

Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride

Cat. No.: B5220199
M. Wt: 372.8 g/mol
InChI Key: YJELBFUGHCTPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxyanilino and carboxylate groups. It is often used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyaniline with 6,8-dimethylquinoline-3-carboxylic acid in the presence of ethyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyanilino and carboxylate groups contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-(4-hydroxyanilino)-6,8-dimethylquinoline-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3.ClH/c1-4-25-20(24)17-11-21-18-13(3)9-12(2)10-16(18)19(17)22-14-5-7-15(23)8-6-14;/h5-11,23H,4H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJELBFUGHCTPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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